4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol
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Overview
Description
4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring and an amino group linked to a phenol moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds have been found to influence a variety of biological pathways, leading to diverse downstream effects .
Pharmacokinetics
A similar compound, 4-[4-(4-chloro-phenyl)-thiazol-2-ylamino]-phenol (ski-ii), has been found to be orally bioavailable and detected in the blood for at least 8 hours . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
Preparation Methods
The synthesis of 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol typically involves the reaction of 4-chloroaniline with 2-bromo-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol include other thiazole derivatives such as:
2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Shares the thiazole and chlorophenyl moieties but differs in the functional groups attached.
4-(2-{[4-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol): Similar structure but with variations in the substitution pattern. These compounds exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
4-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)15-17-9-14(20-15)18-12-5-7-13(19)8-6-12/h1-9,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYXLIFNUIMSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)NC3=CC=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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